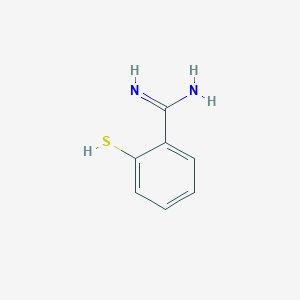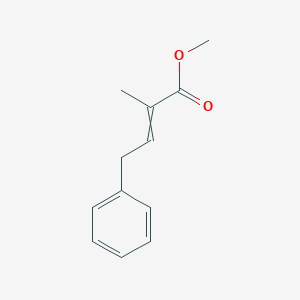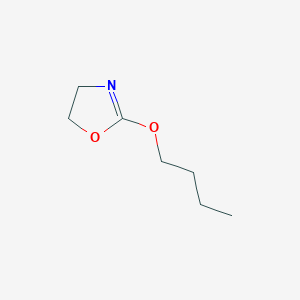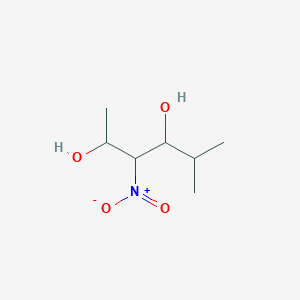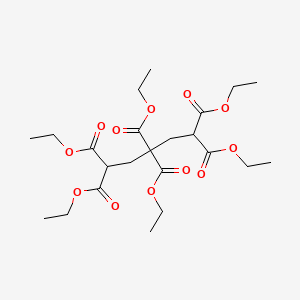
Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate is an organic compound with the molecular formula C23H36O12 . It consists of 23 carbon atoms, 36 hydrogen atoms, and 12 oxygen atoms . This compound is characterized by its six ester functional groups, making it a significant molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate can be synthesized through various methods. One notable method involves the reaction of methylene iodide with sodium ethoxide, which leads to the formation of diethyl methylenemalonate. This intermediate can then be further reacted to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester with fewer ester groups.
Triethyl citrate: Another ester with different structural features.
Hexaethyl diorthosilicate: A compound with similar ester functionalities but different core structure.
Uniqueness: this compound is unique due to its six ester groups, which provide it with distinct chemical properties and reactivity compared to other esters.
Eigenschaften
CAS-Nummer |
80311-87-1 |
|---|---|
Molekularformel |
C23H36O12 |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate |
InChI |
InChI=1S/C23H36O12/c1-7-30-17(24)15(18(25)31-8-2)13-23(21(28)34-11-5,22(29)35-12-6)14-16(19(26)32-9-3)20(27)33-10-4/h15-16H,7-14H2,1-6H3 |
InChI-Schlüssel |
PMLYOIIAGLEZPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(CC(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


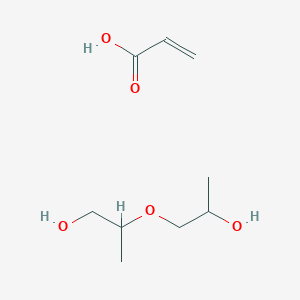
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
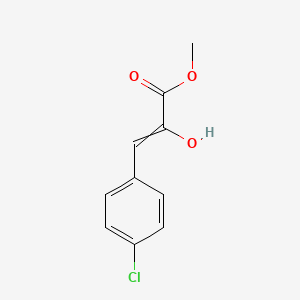
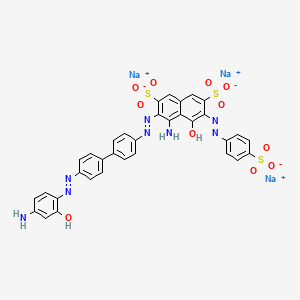
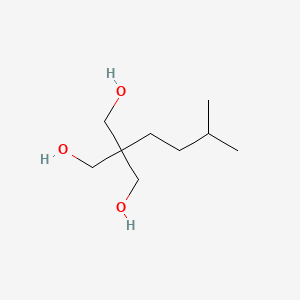
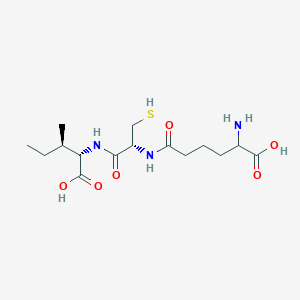
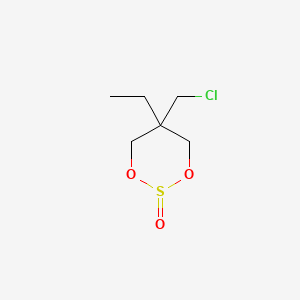
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
